molecular formula C17H17NO5S B5146831 methyl 4-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate CAS No. 830338-72-2

methyl 4-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate

Cat. No.: B5146831
CAS No.: 830338-72-2
M. Wt: 347.4 g/mol
InChI Key: KQQMSJGXVQLBMM-UHFFFAOYSA-N
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Description

Methyl 4-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate is an organic compound with the molecular formula C17H18N2O5S and a molecular weight of 362.407 g/mol . This compound is known for its unique structure, which includes a benzoate ester, a sulfonyl group, and an acetylamino group. It is often used in various chemical and pharmaceutical research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of methyl 4-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate typically involves multiple steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Methyl 4-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The acetylamino group may also participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall biological effects .

Comparison with Similar Compounds

Methyl 4-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

methyl 4-[[2-(4-methylphenyl)sulfonylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-12-3-9-15(10-4-12)24(21,22)11-16(19)18-14-7-5-13(6-8-14)17(20)23-2/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQMSJGXVQLBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601186186
Record name Methyl 4-[[2-[(4-methylphenyl)sulfonyl]acetyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

830338-72-2
Record name Methyl 4-[[2-[(4-methylphenyl)sulfonyl]acetyl]amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=830338-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[[2-[(4-methylphenyl)sulfonyl]acetyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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